Genipin

Übersicht

Beschreibung

Genipin ist eine Iridoidverbindung, die hauptsächlich aus den Früchten von Genipa americana und Gardenia jasminoides gewonnen wird . Es ist für seine natürlichen Vernetzungseigenschaften bekannt, was es zu einer wertvollen Verbindung in verschiedenen biomedizinischen und industriellen Anwendungen macht . This compound ist bekannt für seine geringe Toxizität, Bioabbaubarkeit und Biokompatibilität, was es zu einer attraktiven Alternative zu synthetischen Vernetzern macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch Hydrolyse von Geniposide gewonnen werden, einem Glykosid, das in den Früchten von Gardenia jasminoides vorkommt . Der Hydrolyseprozess beinhaltet die Verwendung des β-Glucosidase-Enzyms, das Geniposide in this compound abbaut . Die Reaktion findet typischerweise unter milden Bedingungen statt, wie z. B. Raumtemperatur und neutralem pH-Wert .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion von Geniposide aus den Früchten von Gardenia jasminoides, gefolgt von enzymatischer Hydrolyse zur Herstellung von this compound . Der Extraktionsprozess verwendet oft Lösungsmittel wie Wasser, Alkohol oder Propylenglykol . Das resultierende this compound wird dann mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Eine der bemerkenswertesten Reaktionen ist seine Fähigkeit, mit primären Aminogruppen in Proteinen, Peptiden und Aminosäuren zu vernetzen . Diese Reaktion bildet stabile, dunkelblaue Pigmente und wird in verschiedenen Anwendungen verwendet, wie z. B. Färben und Biokatalysatordesign .

Häufige Reagenzien und Bedingungen

Oxidation: This compound kann mit Reagenzien wie Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Substitution: Substitutionsreaktionen mit this compound verwenden oft Nukleophile wie Amine oder Thiole.

Hauptprodukte

Zu den Hauptprodukten, die aus this compound-Reaktionen gebildet werden, gehören vernetzte Biopolymere wie Chitosan und Gelatine, die in biomedizinischen Anwendungen eingesetzt werden . Darüber hinaus werden this compound-Derivate als natürliche Farbstoffe in Lebensmitteln und Textilien verwendet .

Wissenschaftliche Forschungsanwendungen

Genipin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es wird bei der Herstellung von Biokatalysatoren und der Immobilisierung von Enzymen eingesetzt.

Medizin: This compound zeigt Antikrebs-, entzündungshemmende und neuroprotektive Eigenschaften Es wird in Medikamenten-Abgabesystemen, Wundverbänden und im Tissue Engineering eingesetzt

Industrie: This compound wird als natürlicher Farbstoff in der Lebensmittel- und Textilindustrie verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene molekulare Mechanismen:

Antikrebsaktivität: This compound hemmt das Entkopplungsprotein 2 (UCP2), was zu einer erhöhten Bildung von reaktiven Sauerstoffspezies (ROS) führt und Krebszellen für die Chemotherapie sensibilisiert

Entzündungshemmende Aktivität: This compound hemmt die Expression von Stickstoffmonoxid-Synthase und dem nukleären Faktor Kappa B (NF-κB), wodurch Entzündungen reduziert werden.

Wirkmechanismus

Target of Action

Genipin, a bioactive compound derived from medicinal plants, primarily targets the Uncoupling Protein-2 (UCP2) which is an anion transporter positioned in the mitochondrial inner membrane . UCP2 plays a significant role in the regulation of energy metabolism and the generation of reactive oxygen species (ROS) .

Mode of Action

This compound interacts with its primary target, UCP2, by inhibiting its function . This inhibition leads to the attenuation of the generation of reactive oxygen species (ROS), which are often associated with cellular damage and disease . The inhibition of UCP2 by this compound results in ROS/c-Jun N-terminal kinase-dependent apoptosis of cancer cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it influences the pathway involving UCP2, leading to a decrease in the generation of reactive oxygen species (ROS) . This reduction in ROS levels triggers a cascade of events, including the activation of the c-Jun N-terminal kinase pathway, which ultimately leads to apoptosis, or programmed cell death . This compound also impacts the pathways involving matrix metalloproteases (MMP)-2, a kind of tumor promoter in a variety of cancers .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied, particularly in animal models. It has been found that this compound’s bioavailability is relatively high in rats, and it undergoes rapid metabolism, forming various glycosides . These insights provide a better understanding of how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of this compound’s action are significant. By inhibiting UCP2, this compound attenuates the generation of reactive oxygen species (ROS), leading to ROS/c-Jun N-terminal kinase-dependent apoptosis of cancer cells . This means that this compound can induce programmed cell death in cancer cells, making it a potential anti-cancer agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be improved through its load in nanotechnology . Furthermore, this compound is a protein cross-linking agent extracted from Gardenia (Gardenia jasminoides Ellis) fruits, which has conventionally been used as a Chinese herbal medicine for the treatment of inflammation and jaundice and as an edible colorant in oriental countries . This suggests that the natural environment and traditional uses of the Gardenia plant may play a role in the action and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Genipin is an excellent natural cross-linker for proteins, collagen, gelatin, and chitosan . It interacts with these biomolecules through covalent cross-linking into lattice networks, providing good biocompatibility, controllable swelling, and mechanical properties . The nature of these interactions is largely due to the intricate relationship between this compound’s chemical structure and its biochemical activity .

Cellular Effects

This compound has demonstrated significant anti-cancer effects in vitro and in vivo models by attenuating ROS generation, inhibiting the expression of matrix metalloproteinase 2, and inducing caspase-dependent apoptosis . It has also shown to inhibit cell viability and proliferation of gastric cancer cells . This compound treatment decreased levels of GPX4 and SLC7A11, induced accumulation of lipid peroxidation intracellularly, and led to ferroptosis in gastric cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to block the action of the transporter uncoupling protein 2 (UCP2), which contributes to its observed anti-cancer activity . This compound’s efficacy against various cancer cell lines is due to its basic molecular mechanisms, induction of apoptosis, inhibition of cell proliferation, and disruption of cancer cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. It has been found to stimulate glucose uptake in a time- and dose-dependent manner . Over time, this compound treatment increased the protein mass of Mrp2 but not the mRNA level .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound has demonstrated significant anti-depressive effects at a dose of 100 mg/kg in rats . It has also been found to significantly decrease mortality and serum aminotransferase activity and attenuate the apoptosis of hepatocytes induced by D-galactosamine/lipopolysaccharide (LPS) at dosages ranging from 25–200 mg/kg .

Metabolic Pathways

This compound is involved in multiple metabolic pathways. It has been found to increase bile flow rate and upregulate the expressions of aquaporin 8 and the transporters of bile acids in the liver . It also promotes alternative pathways and inhibits classical pathways for bile acids synthesis .

Transport and Distribution

This compound is absorbed via the intestine and transported to the liver across the portal vein . It has been found to increase bile flow rate and upregulate the expressions of aquaporin 8 and the transporters of bile acids in the liver .

Subcellular Localization

This compound promotes glucose transporter 4 (GLUT4) translocation to the cell surface, which was observed by analyzing their distribution in subcellular membrane fraction . This indicates that this compound has effects on its activity or function at the subcellular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Genipin can be obtained through the hydrolysis of geniposide, a glycoside found in the fruits of Gardenia jasminoides . The hydrolysis process involves the use of β-glucosidase enzyme, which breaks down geniposide into this compound . The reaction typically occurs under mild conditions, such as room temperature and neutral pH .

Industrial Production Methods

Industrial production of this compound involves the extraction of geniposide from the fruits of Gardenia jasminoides, followed by enzymatic hydrolysis to produce this compound . The extraction process often uses solvents like water, alcohol, or propylene glycol . The resulting this compound is then purified using techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

Genipin undergoes various chemical reactions, including oxidation, reduction, and substitution . One of the most notable reactions is its ability to cross-link with primary amine groups in proteins, peptides, and amino acids . This reaction forms stable, dark-blue pigments and is utilized in various applications, such as dyeing and biocatalyst design .

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions involving this compound often use nucleophiles like amines or thiols.

Major Products

The major products formed from this compound reactions include cross-linked biopolymers, such as chitosan and gelatin, which are used in biomedical applications . Additionally, this compound-derived pigments are used as natural colorants in food and textiles .

Vergleich Mit ähnlichen Verbindungen

Genipin wird oft mit anderen natürlichen Vernetzern und Iridoidverbindungen verglichen:

Glutaraldehyd: Im Gegensatz zu Glutaraldehyd ist this compound weniger toxisch und biokompatibler.

Geniposide: Geniposide ist der Glykosidvorläufer von this compound und wird zu this compound hydrolysiert.

Andere Iridoide: Ähnliche Iridoidverbindungen sind Aucubin und Catalpol, die auch verschiedene biologische Aktivitäten zeigen.

Eigenschaften

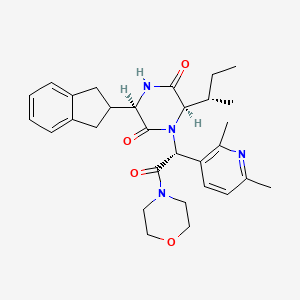

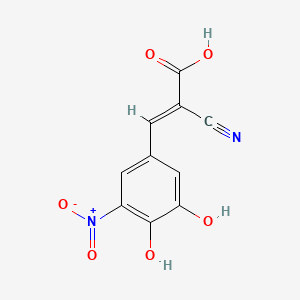

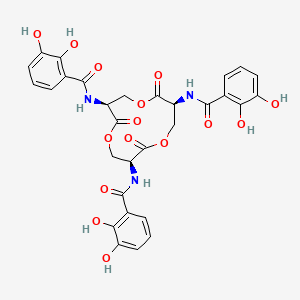

IUPAC Name |

methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h2,5,7,9,11-12,14H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKVWQKMDGGDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Genipin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6902-77-8 | |

| Record name | Genipin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 121 °C | |

| Record name | Genipin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)